Glu-6-shogaol-Phe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glu-6-shogaol-Phe is a compound derived from ginger (Zingiber officinale). It is a conjugate of 6-shogaol, a bioactive compound found in ginger, and phenylalanine, an essential amino acid. 6-shogaol is known for its potent anti-inflammatory, antioxidant, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glu-6-shogaol-Phe involves the conjugation of 6-shogaol with phenylalanine. One common method is the use of acidic catalysts such as hydrochloric acid or p-toluenesulfonic acid. Environmentally friendly methods like vapor processing, microwave processing, and ultrasound-assisted catalytic processes have also been investigated .
Industrial Production Methods
Industrial production of this compound typically involves optimizing extraction conditions for high yields of 6-shogaol from ginger. Techniques such as reflux extraction at temperatures around 76.9°C for 3.4 hours have been used to achieve high contents of 6-shogaol .
Analyse Chemischer Reaktionen
Types of Reactions
Glu-6-shogaol-Phe undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .
Wissenschaftliche Forschungsanwendungen
Glu-6-shogaol-Phe has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and pathways.
Biology: It is studied for its effects on cellular processes and signaling pathways.
Medicine: It has shown potential as an anticancer agent, particularly in inducing apoptosis in cancer cells.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of Glu-6-shogaol-Phe involves several molecular targets and pathways:
Induction of Apoptosis: It promotes apoptosis in cancer cells by regulating related signaling pathways and protein expression.
Oxidative Stress: It induces oxidative stress in cancer cells, leading to cell death.
Autophagy: It can induce autophagic cell death in certain cancer cell types.
Vergleich Mit ähnlichen Verbindungen
Glu-6-shogaol-Phe is unique compared to other similar compounds due to its specific combination of 6-shogaol and phenylalanine. Similar compounds include:
6-Gingerol: A precursor to 6-shogaol with similar but less potent biological activities.
6-Dehydrogingerduone: Another ginger-derived compound with different biological effects.
This compound stands out due to its enhanced potency and efficacy in various biological activities, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C34H47N3O9S |
---|---|
Molekulargewicht |
673.8 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[1-(4-hydroxy-3-methoxyphenyl)-3-oxodecan-5-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H47N3O9S/c1-3-4-6-11-25(20-24(38)14-12-23-13-16-29(39)30(19-23)46-2)47-21-28(36-31(40)17-15-26(35)33(42)43)32(41)37-27(34(44)45)18-22-9-7-5-8-10-22/h5,7-10,13,16,19,25-28,39H,3-4,6,11-12,14-15,17-18,20-21,35H2,1-2H3,(H,36,40)(H,37,41)(H,42,43)(H,44,45)/t25?,26-,27-,28-/m0/s1 |
InChI-Schlüssel |
XFTPJIMCKUZJDI-CXHZJFFNSA-N |
Isomerische SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SC[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SCC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.